molecular formula C5H5IN2O B189614 5-Iodo-6-methylpyrimidin-4-ol CAS No. 7752-74-1

5-Iodo-6-methylpyrimidin-4-ol

Cat. No. B189614
CAS RN: 7752-74-1
M. Wt: 236.01 g/mol
InChI Key: XHNGJGWIEPTDEH-UHFFFAOYSA-N
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Description

5-Iodo-6-methylpyrimidin-4-ol is a chemical compound with the CAS Number: 7752-74-1. It has a molecular weight of 236.01 and its IUPAC name is 5-iodo-6-methyl-4 (3H)-pyrimidinone .


Synthesis Analysis

The synthesis of 5-Iodo-6-methylpyrimidin-4-ol involves the use of N-iodo-succinimide and acetic acid at room temperature for 30 hours. The reaction is stirred until all starting material is consumed. The reaction mixture is then diluted with water and the solid product is filtered off, washed with an aqueous sodium thiosulfate solution to remove excess iodine, and dried in vacuo .

Scientific Research Applications

  • Palladium-Catalyzed Alkynylation

    A study by Pal et al. (2006) explored the alkynylation of halo pyrimidines under Pd/C–copper catalysis, demonstrating the regioselective synthesis of 4- and 5-alkynylpyrimidines. This process involved coupling reactions with terminal alkynes, yielding good yields and showcasing potential applications in organic synthesis (Pal et al., 2006).

  • Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines

    Lechel et al. (2012) discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives. This finding highlights an interesting chemical transformation relevant to pyridine chemistry (Lechel et al., 2012).

  • Halogen Bonding in Ligands

    A 2020 study by He et al. focused on the binding mode of a compound containing 5-iodo-6-methylpyrimidin-4-ol, demonstrating the formation of intermolecular hydrogen and halogen bonding. This study is significant for understanding the interactions in ligand design, particularly for PDHc-E1 inhibitors and antifungal compounds (He et al., 2020).

  • Regioselective Halogenation

    Zeuner and Niclas (1989) investigated the regioselective halogenation of 4-amino-2-iodomethyl-6-methylpyrimidines, highlighting the reactivity of pyrimidine derivatives in the presence of oxidants. This study provides insights into the selective chemical modification of pyrimidines (Zeuner & Niclas, 1989).

  • Synthesis and Characterization of Arylsulfonylated Derivatives

    Ali et al. (2021) conducted a study on the synthesis, single-crystal exploration, and theoretical insights of arylsulfonylated 2-amino-6-methylpyrimidin derivatives. This research is significant for understanding the non-covalent interactions and stability of crystalline organic compounds (Ali et al., 2021).

  • Toll-Like Receptor Activation

    Beesu et al. (2016) identified a compound featuring 5-iodo-6-methylpyrimidine as a potent toll-like receptor 8 agonist. This finding is crucial for developing therapeutic agents that modulate immune responses (Beesu et al., 2016).

Safety And Hazards

The safety information for 5-Iodo-6-methylpyrimidin-4-ol indicates that it is potentially hazardous. The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

5-iodo-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNGJGWIEPTDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346957
Record name 5-iodo-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-6-methylpyrimidin-4-ol

CAS RN

7752-74-1
Record name 5-iodo-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
Y Mao, W Zhu, X Kong, Z Wang, H Xie, J Ding… - Bioorganic & medicinal …, 2013 - Elsevier
… After cooled to room temperature, the resulting solid was filtered and washed by water, dried to give 5-iodo-6-methylpyrimidin-4-ol 11 (3.6 g, 49%) as a grey solid. H NMR (DMSO-d 6 , δ)…
Number of citations: 34 www.sciencedirect.com

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